molecular formula C21H24N2O3S2 B2783039 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034422-09-6

4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2783039
CAS No.: 2034422-09-6
M. Wt: 416.55
InChI Key: COLXTSNPCUYMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features an indole moiety, a thiophene ring, and a thiazepane structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiophene ring and the formation of the thiazepane structure. Common reagents used in these reactions include acyl chlorides, thiols, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while substitution reactions on the thiophene ring can introduce various functional groups.

Scientific Research Applications

4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thiophene and thiazepane structures contribute to the compound’s overall stability and bioavailability, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-aminothiophene are structurally related and have comparable chemical properties.

    Thiazepane Derivatives: Thiazepane-based compounds, such as thiazepane-1,1-dioxide, share the thiazepane ring and are studied for their pharmacological potential.

Uniqueness

4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is unique due to the combination of the indole, thiophene, and thiazepane moieties within a single molecule. This structural complexity contributes to its diverse chemical reactivity and potential for various scientific applications.

Properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-3-(2-methylindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-16-15-17-5-2-3-6-18(17)23(16)11-9-21(24)22-10-8-20(19-7-4-13-27-19)28(25,26)14-12-22/h2-7,13,15,20H,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLXTSNPCUYMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.